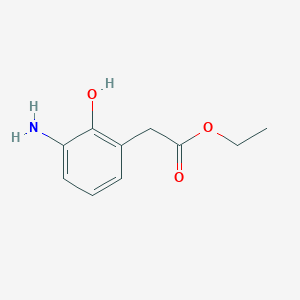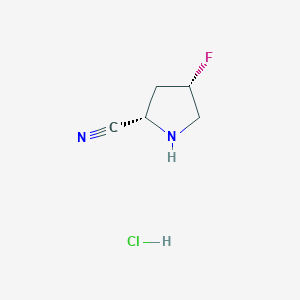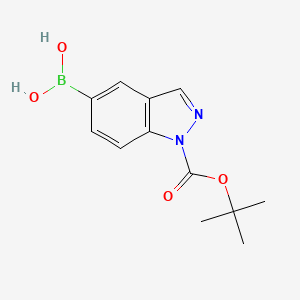![molecular formula C7H16ClNO2 B1532840 Methoxy[(oxan-4-yl)methyl]amine hydrochloride CAS No. 1803585-31-0](/img/structure/B1532840.png)
Methoxy[(oxan-4-yl)methyl]amine hydrochloride
Übersicht
Beschreibung
Methoxy[(oxan-4-yl)methyl]amine hydrochloride is a chemical compound with the CAS Number: 1438858-65-1 . It has a molecular weight of 145.2 and its IUPAC Name is 4-[(methoxyamino)methyl]tetrahydro-2H-pyran . The compound is in liquid form .
Molecular Structure Analysis
The Inchi Code for Methoxy[(oxan-4-yl)methyl]amine is 1S/C7H15NO2/c1-9-8-6-7-2-4-10-5-3-7/h7-8H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH 2+ . It undergoes deprotonation by methyl lithium to give CH 3 ONHLi . This N-lithio derivative is attacked by organolithium compounds to give, after hydrolysis, amines .Physical And Chemical Properties Analysis
Methoxy[(oxan-4-yl)methyl]amine hydrochloride has a molecular weight of 145.2 . It is a liquid at room temperature and is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Rotational Spectrum Analysis for Interstellar Detection
A study by Kolesniková et al. (2018) focuses on the rotational spectrum of methoxyamine, a compound related to Methoxy[(oxan-4-yl)methyl]amine hydrochloride, up to 480 GHz for potential detection in the interstellar medium. This research is pivotal in understanding complex molecule formation in space, showcasing the compound's application in astrophysics and astrochemistry (Kolesniková et al., 2018).
Synthesis Applications in Organic Chemistry
Matsumura et al. (1994) demonstrated a method for introducing an oxo group into the β-position of cyclic amines using Methoxy[(oxan-4-yl)methyl]amine hydrochloride or related compounds. This technique was applied in the synthesis of δ-aminolevulinic acid, highlighting its significance in synthetic chemistry and potential in biosynthesis pathways (Matsumura et al., 1994).
Chemoselective Methylation in Organic Synthesis
Oku et al. (2004) explored the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. Their findings offer insights into efficient methylation techniques, underlining the compound's role in enhancing selectivity and reactivity in organic synthesis processes (Oku et al., 2004).
Infrared Spectroscopy for Methoxyl Group Detection
Degen (1968) discussed the detection of methoxyl groups, including those in Methoxy[(oxan-4-yl)methyl]amine hydrochloride, by infrared spectroscopy. This application is crucial for analytical chemistry, providing a diagnostic technique for identifying methoxyl substituents in various compounds (Degen, 1968).
Antimicrobial and Anticoccidial Activity
Georgiadis (1976) investigated the Michael type addition of amines to related compounds for producing derivatives with significant antimicrobial and anticoccidial activities. This study showcases the potential pharmacological applications of Methoxy[(oxan-4-yl)methyl]amine hydrochloride in developing new therapeutics (Georgiadis, 1976).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methoxy-1-(oxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-8-6-7-2-4-10-5-3-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHOLVBUJVCWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy[(oxan-4-yl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)


![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)


